molecular formula C24H38LiN7O19P3S B028667 Malonyl coenzyme A lithium salt CAS No. 108347-84-8

Malonyl coenzyme A lithium salt

Cat. No.: B028667
CAS No.: 108347-84-8
M. Wt: 860.6 g/mol
InChI Key: OPIJLICRFQMMJH-UHFFFAOYSA-N
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Description

Malonyl coenzyme A lithium salt is a derivative of coenzyme A, a crucial molecule in various biochemical pathways. This compound plays a significant role in fatty acid and polyketide synthesis, as well as in the transport of α-ketoglutarate across the mitochondrial membrane. It is formed by the carboxylation of acetyl coenzyme A, mediated by acetyl coenzyme A carboxylase .

Mechanism of Action

Target of Action

Malonyl coenzyme A lithium salt, also known as Malonyl-CoA, primarily targets the fatty acid synthesis and polyketide synthesis pathways . It also plays a role in the transport of α-ketoglutarate across the mitochondrial membrane . Malonyl-CoA is known to allosterically inhibit carnitine palmitoyltransferase 1 (CPT1) , which affects the transfer of long-chain fatty acids into mitochondria .

Mode of Action

Malonyl-CoA is formed by the Acetyl CoA Carboxylase-mediated carboxylation of acetyl CoA . In the context of fatty acid synthesis, Malonyl-CoA is used as an extender unit. It is involved in the NADPH-dependent condensation of itself and acetyl-CoA to produce palmitate, a process catalyzed by fatty acid synthase .

Biochemical Pathways

Malonyl-CoA is involved in several biochemical pathways. In fatty acid synthesis , it provides the two-carbon building blocks that are added to growing fatty acid chains . In polyketide synthesis , it is exclusively used as the extender unit . It also plays a role in the glucose metabolism pathway, where the metabolism of glucose yields Malonyl-CoA .

Pharmacokinetics

It is known to be soluble in water, suggesting it could have good bioavailability .

Result of Action

The action of Malonyl-CoA in fatty acid synthesis results in the production of palmitate , a saturated fatty acid . High levels of Malonyl-CoA, achieved through fatty acid synthase inhibition, have been proposed to contribute to cancer cell apoptosis .

Action Environment

The action of Malonyl-CoA can be influenced by various environmental factors. For instance, the concentration of Malonyl-CoA can affect fatty acid oxidation. High concentrations of Malonyl-CoA can inhibit fatty acid oxidation, while low concentrations can allow it . .

Biochemical Analysis

Biochemical Properties

Malonyl coenzyme A lithium salt interacts with various enzymes and proteins in biochemical reactions. It is exclusively used as the extender unit in the synthesis of bacterial aromatic polyketides . The compound is formed by the Acetyl CoA Carboxylase-mediated carboxylation of acetyl CoA .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of malonyl coenzyme A lithium salt typically involves the carboxylation of acetyl coenzyme A. This reaction is catalyzed by acetyl coenzyme A carboxylase, which adds a carboxyl group to acetyl coenzyme A, forming malonyl coenzyme A. The lithium salt form is obtained by neutralizing the free acid with lithium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of microorganisms engineered to overproduce acetyl coenzyme A carboxylase, followed by extraction and purification of the malonyl coenzyme A. The final step involves converting the free acid to its lithium salt form .

Chemical Reactions Analysis

Types of Reactions

Malonyl coenzyme A lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malonyl coenzyme A lithium salt is unique due to its specific role in fatty acid and polyketide synthesis. Unlike other coenzyme A derivatives, it is exclusively used as an extender unit in these biosynthetic pathways, making it indispensable for the production of complex lipids and secondary metabolites .

Properties

InChI

InChI=1S/C24H38N7O19P3S.Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJLICRFQMMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38LiN7O19P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585218
Record name PUBCHEM_16219642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108347-84-8
Record name PUBCHEM_16219642
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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